![molecular formula C13H12ClN B1608151 [4-(4-氯苯基)苯基]甲胺 CAS No. 15996-82-4](/img/structure/B1608151.png)
[4-(4-氯苯基)苯基]甲胺
描述
4-(4-Chlorophenyl)phenylmethanamine (4-CPMA) is an organic compound that is commonly used as a research chemical in scientific studies. It is a derivative of the parent compound phenylmethanamine, and is used as a reagent in various laboratory experiments. 4-CPMA is also known by its IUPAC name N-methyl-4-chlorophenyl-methanamine, and has a molecular formula of C8H10ClN.
科学研究应用
Pharmaceutical Reference Standards
“[4-(4-Chlorophenyl)phenyl]methanamine” is used as a reference standard in pharmaceutical testing . It is crucial for analytical development, method validation, and stability and release testing . This ensures the quality and safety of pharmaceutical products .
Respiratory Drugs
This compound is part of the API (Active Pharmaceutical Ingredient) family for Levocetirizine Dihydrochloride , which is used in respiratory drugs . It’s particularly useful in the treatment of conditions like asthma and allergies .
H1-Antihistamines
“[4-(4-Chlorophenyl)phenyl]methanamine” is also associated with H1-antihistamines . These are drugs that selectively antagonize the H1 histamine receptors and are used to alleviate allergic reactions .
Material Science
In the field of material science, this compound can be used for research and development . It can help in understanding the properties of new materials and their potential applications .
Chemical Synthesis
“[4-(4-Chlorophenyl)phenyl]methanamine” can be used in chemical synthesis . It can serve as a building block in the synthesis of complex organic molecules .
作用机制
Target of Action
Similar compounds such as methenamine are known to act as urinary tract antiseptics and antibacterial drugs .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Pharmacokinetics
It is known that the compound has a molecular weight of 2177 , which may influence its absorption and distribution in the body.
Action Environment
Similar compounds such as methenamine are known to be more effective in acidic environments .
属性
IUPAC Name |
[4-(4-chlorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUKPZBUJCFYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362757 | |
| Record name | 1-(4'-Chloro[1,1'-biphenyl]-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Chlorophenyl)phenyl]methanamine | |
CAS RN |
15996-82-4 | |
| Record name | 1-(4'-Chloro[1,1'-biphenyl]-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



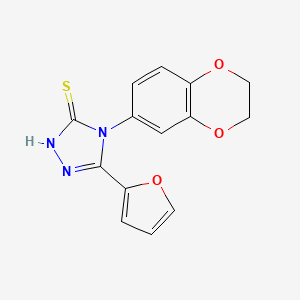


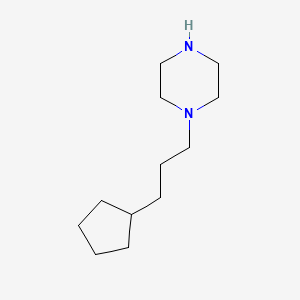
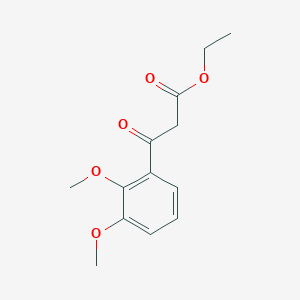

![2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1608079.png)
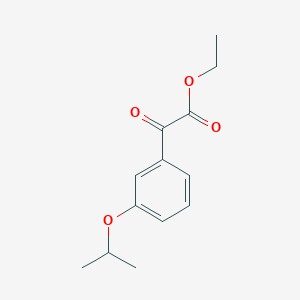

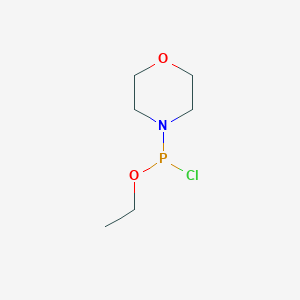


![4-p-Tolyl[1,2,4]triazole-3,5-dione](/img/structure/B1608087.png)
